Product packaging for 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-beta-D-ribofuranosyl-(Cat. No.:CAS No. 6742-12-7)

1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-beta-D-ribofuranosyl-

Cat. No.: B1203304
CAS No.: 6742-12-7
M. Wt: 267.24 g/mol
InChI Key: KBHMEHLJSZMEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Formycin A is a naturally occurring C-nucleoside antibiotic first isolated from Nocardia interforma and various Streptomyces species . It features a unique pyrazolopyrimidine base linked to a ribofuranosyl sugar via a stable C-C bond, making it a non-hydrolyzable analog of adenosine . This compound exhibits significant antitumor and antiviral properties and has become a valuable tool in biochemical research . The primary mechanism of action for Formycin A is based on its intracellular phosphorylation to its 5'-mono-, di-, and triphosphate derivatives . Once phosphorylated, Formycin A triphosphate can be incorporated into RNA, and the nucleoside analog can interfere with purine metabolism . Its biological effects are attributed to the inhibition of key enzymes, including purine nucleoside phosphorylase (PNP) and AMP nucleosidase . Research indicates that Formycin A is a moderate inhibitor of S-adenosylhomocysteine (AdoHcy) hydrolase . These mechanisms underpin its application in studying nucleoside metabolism, enzyme function, and RNA incorporation in research settings. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5O4 B1203304 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-beta-D-ribofuranosyl- CAS No. 6742-12-7

Properties

IUPAC Name

2-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-10-6-4(12-2-13-10)5(14-15-6)9-8(18)7(17)3(1-16)19-9/h2-3,7-9,16-18H,1H2,(H,14,15)(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHMEHLJSZMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(NN=C2C(=N1)N)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-12-7
Record name formycin A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102811
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Formycin a Biosynthesis: Elucidation of Metabolic Pathways and Enzymology

Enzymatic Steps and Key Biosynthetic Intermediates

Initiation via Lysine (B10760008) N6-Monooxygenase

The biosynthesis of Formycin A is initiated by the enzyme Lysine N6-monooxygenase, specifically ForK (or its homolog PrfK in pyrazofurin (B1679906) biosynthesis) chemdiv.comthermofisher.com. This enzyme catalyzes the hydroxylation of L-lysine to form N6-OH L-lysine thermofisher.com. This initial step is crucial for setting the stage for the subsequent construction of the unique pyrazole (B372694) ring system chemdiv.comuni.lu.

C-Glycoside Bond Formation Catalyzed by ForT (C-Glycoside Synthase)

A pivotal step in Formycin A biosynthesis is the formation of the C-glycosidic bond, a reaction catalyzed by the C-glycoside synthase ForT chemdiv.comuni.lu. ForT is homologous to β-ribofuranosyl-aminobenzene 5′-phosphate (β-RFA-P) synthase, an enzyme typically involved in methanopterin (B14432417) biosynthesis chemdiv.comuni.luthermofisher.com. This highlights an unusual enzymatic strategy for C-glycosidic bond formation in natural product biosynthesis thermofisher.com.

ForT mediates the coupling of 5′-phosphoribosyl-1′-pyrophosphate (PRPP) with 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA) uni.lu. PRPP serves as the source for the ribose moiety of the C-nucleoside, while APDA provides the pyrazole-derived base uni.lu. Experimental evidence suggests that PRPP binds to ForT first, creating a suitable binding site for APDA.

Role of Purine (B94841) Biosynthesis Homologs (ForA, ForB, ForC, ForH) in Pyrazolopyrimidine Assembly

Following the C-glycoside bond formation, the pyrazole-containing C-nucleoside undergoes further elaboration to assemble the pyrazolopyrimidine ring uni.lu. This process involves a series of enzymes, ForC, ForB, ForH, and ForA, which are homologs of enzymes found in the de novo purine biosynthesis pathway bldpharm.comuni.lu.

Notably, ForH is a truncated version of PurH, an enzyme essential for purine biosynthesis uni.lu. While PurH typically possesses both formylase and cyclohydrolase activities, ForH primarily functions as a cyclohydrolase uni.lu. The conversion of a pyrazole amide intermediate to an N-formylated intermediate, a necessary step before cyclization, is catalyzed by PurH from the primary purine biosynthesis pathway uni.lu. Subsequently, ForH catalyzes the cyclization of this N-formylated intermediate to yield formycin B 5'-monophosphate uni.lu.

Conversion of Formycin B 5'-Monophosphate to Formycin A 5'-Monophosphate

The final steps in Formycin A biosynthesis involve the conversion of formycin B 5'-monophosphate to formycin A 5'-monophosphate bldpharm.comuni.lu. This transformation is mediated by the enzymes ForA and ForB bldpharm.comuni.lu. These enzymes utilize amination chemistry, which is identical to the process used in the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP) in the canonical purine biosynthesis pathway bldpharm.comuni.lu. This highlights a direct enzymatic parallel between the secondary metabolic pathway of Formycin A and primary purine metabolism.

Interplay with Primary Metabolism and Shared Biosynthetic Pathways

The biosynthesis of Formycin A provides a compelling example of the intricate interplay between secondary and primary metabolism within producing organisms bldpharm.comlabsolu.ca. Key precursors for the pyrazole moiety of Formycin A, such as lysine and glutamate (B1630785), are derived from primary metabolic pathways uni.lu.

A significant aspect of this interplay is the indispensable role of PurH, an enzyme from the de novo purine biosynthesis pathway, in the assembly of the pyrazolopyrimidine ring of Formycin A bldpharm.comlabsolu.ca. While the for gene cluster encodes most of the enzymes for Formycin A biosynthesis, it is insufficient on its own, necessitating the involvement of PurH for a crucial formylation step bldpharm.comuni.lu. This shared enzymatic requirement underscores how organisms can leverage existing primary metabolic machinery for the production of specialized secondary metabolites bldpharm.comlabsolu.ca. The homologous nature of several for genes (ForA, ForB, ForC, ForH) to pur genes further emphasizes the evolutionary and mechanistic connections between these pathways bldpharm.comuni.lu.

Molecular and Biochemical Mechanisms of Action of Formycin a

Intracellular Metabolism and Phosphorylation

Formycin A undergoes a series of phosphorylation steps within cells, leading to the formation of its mono-, di-, and triphosphate forms. These phosphorylated metabolites are crucial for its biological activity.

Conversion to Formycin A 5'-Mono-, Di-, and Triphosphates

Upon entering the cell, Formycin A is rapidly converted into its phosphorylated derivatives: Formycin A 5'-monophosphate (FoMP), Formycin A 5'-diphosphate (FoDP), and Formycin A 5'-triphosphate (FoTP). Studies in Ehrlich ascites tumor cells in vitro have shown that FoTP is the predominant phosphorylated metabolite when an adequate energy supply is available, although significant levels of FoMP and FoDP can also accumulate. Similarly, in Leishmania organisms, Formycin A 5'-triphosphate is the primary metabolite, with Formycin A also being extensively incorporated into RNA. The conversion of Formycin B 5'-monophosphate to Formycin A 5'-monophosphate involves amination chemistry, mirroring the synthesis of adenosine (B11128) monophosphate (AMP) from inosine (B1671953) monophosphate (IMP) in the purine (B94841) biosynthesis pathway.

Role of Adenosine Kinase in Phosphorylation

The initial and critical step in the intracellular phosphorylation of Formycin A is catalyzed by adenosine kinase (AK). This enzyme phosphorylates Formycin A to Formycin A 5'-monophosphate (FoMP). Subsequently, an adenylate kinase activity further phosphorylates FoMP to Formycin A 5'-diphosphate (FoDP) and then to Formycin A 5'-triphosphate (FoTP). This complete salvage pathway of a nucleoside to its triphosphate level has been demonstrated in vitro using soluble preparations from rat and mouse liver.

Mammalian adenosine kinases are known to catalyze the ATP-dependent phosphorylation of Formycin A. Research using Chinese hamster ovary (CHO) cell mutants resistant to purine nucleoside analogs (FomR mutants) revealed a specific reduction in the cellular phosphorylation of [3H]formycin A. This observation suggests that the genetic lesion in these mutants affects adenosine kinase in a unique manner, specifically impacting the phosphorylation of C-purine nucleosides. Furthermore, the phosphorylation of Formycin B, a related C-nucleoside, in CHO cells is also mediated by adenosine kinase, with its cellular toxicity being reduced in AK-deficient mutants. In Mycobacterium tuberculosis, the adenosine kinase-mediated phosphorylation of nucleoside analogs like Formycin A can be stimulated by the presence of potassium (K+).

Enzyme Inhibition and Modulation of Metabolic Pathways

Formycin A and its metabolites exert their biological effects largely through the inhibition of key enzymes involved in purine metabolism.

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Formycin A is a known inhibitor of purine nucleoside phosphorylase (PNP). PNP is a crucial enzyme that catalyzes the reversible phosphorolysis of purine ribo- and 2'-deoxyribonucleosides, converting them into a purine base and α-D-pentose-1-phosphate. The C-nucleoside structure of Formycin A contributes to its inhibitory activity against both mammalian and bacterial PNPs. Beyond PNP, Formycin A's biological effects are also thought to involve the inhibition of AMP nucleosidase.

A notable characteristic of Formycin A is its selective inhibition profile against purine nucleoside phosphorylase from different organisms. Formycin A acts as an effective inhibitor of bacterial PNP, such as that found in Escherichia coli, with an inhibition constant (Kᵢ) of approximately 5 µM. In stark contrast, Formycin A is reported to be "totally inactive" against the mammalian PNP enzyme. This selectivity is further exemplified by N6-methyl-FA, an analogue of Formycin A, which is a highly potent inhibitor of E. coli PNP (Kᵢ ≈ 0.3 µM at neutral pH) while remaining virtually inactive against the mammalian enzyme.

The parasitic protozoan Trichomonas vaginalis also possesses a PNP enzyme that is inhibited by Formycin A, with a Kᵢs of 2.3 µM, where it competes with adenosine. This T. vaginalis PNP shares significant structural similarity with bacterial PNPs, exhibiting only 28% sequence identity with human PNP but 57% identity with the E. coli enzyme. Furthermore, the catalytic efficiency of T. vaginalis PNP with adenine (B156593) as a substrate is 58-fold higher than with hypoxanthine (B114508) or guanine, highlighting a distinct difference from mammalian PNPs, which show negligible activity with adenine or adenosine. Despite potent in vitro inhibition of bacterial PNPs by formycins, their effectiveness in cell cultures, such as with H. pylori, can be limited by poor cellular uptake.

Table 1: Inhibition Constants (Kᵢ) of Formycin A and N6-methyl-FA for Purine Nucleoside Phosphorylase

CompoundOrganismKᵢ (µM)SelectivityReference
Formycin AEscherichia coli~5Effective inhibitor of bacterial PNP
Formycin AMammalianInactiveTotally inactive against mammalian PNP
Formycin ATrichomonas vaginalis2.3 (Kᵢs)Inhibits parasitic protozoan PNP
N6-methyl-FAEscherichia coli~0.3Most potent inhibitor of E. coli PNP
N6-methyl-FAMammalianVirtually inactiveVirtually inactive against mammalian PNP

The interaction of Formycin A with E. coli PNP (specifically PNP-I) involves selective binding of the N(2)-H tautomeric form of Formycin A. This binding induces a shift in the tautomeric equilibrium of Formycin A towards the N(2)-H species, independent of the presence of inorganic phosphate (B84403) (Pᵢ). The affinity of Formycin A for E. coli PNP is enhanced in the presence of Pᵢ. Furthermore, the formation of a complex between E. coli PNP and Formycin A results in a notable quenching of the intrinsic tyrosine fluorescence of the enzyme, accompanied by a concomitant increase in the fluorescence of Formycin A. While direct allosteric or cooperative binding mechanisms for Formycin A are less detailed in the provided information, studies on Formycin B, a related C-nucleoside, show that its inhibition of phosphorolysis of 7-methylguanosine (B147621) by calf spleen PNP exhibited negative cooperativity, particularly at pH 6-7.

Interference with Purine Biosynthesis and Salvage Pathways

Formycin A and its metabolites significantly impact both the de novo purine biosynthesis pathway and the purine salvage pathways, which are critical for maintaining cellular purine nucleotide pools. This interference can lead to a depletion of essential purine nucleotides, thereby inhibiting various cellular processes that rely on these building blocks.

Phosphoribosylpyrophosphate (PRPP) is a crucial precursor for both de novo purine and pyrimidine (B1678525) nucleotide synthesis, as well as for purine salvage pathways. It is formed from ribose 5-phosphate by the enzyme ribose-phosphate diphosphokinase. wikipedia.org While direct inhibition of PRPP synthetase by Formycin A itself is not explicitly detailed in the provided search results, its metabolite, methylthio-formycin, is known to inhibit phosphoribosyl pyrophosphate amidotransferase (PRAT) mdpi.com, an enzyme that utilizes PRPP to initiate purine nucleotide synthesis by attaching ammonia (B1221849) from glutamine to PRPP. wikipedia.org This inhibition consequently impacts the availability of PRPP for downstream purine synthesis.

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphoribosylation of adenine from PRPP to form adenosine monophosphate (AMP) and pyrophosphate (PPi). acs.org Formycin A, being an adenosine analog, can interact with APRT. Studies have shown that formycin A can inhibit adenosine phosphorylase activity, and this inhibition, in conjunction with high APRT activity, suggests that the adenosine phosphorylase-APRT chain reactions are a main route for adenosine incorporation in some organisms. plos.org Furthermore, the fluorophore formycin AMP has been used in kinetic studies to evaluate rates of product ternary complex formation with Leishmania donovani APRT, indicating its interaction with the enzyme's active site. acs.org

Adenylosuccinate synthetase and adenylosuccinate lyase are two enzymes central to the interconversion of inosine monophosphate (IMP) to adenosine monophosphate (AMP) within the purine nucleotide cycle. Adenylosuccinate synthetase catalyzes the conversion of IMP to adenylosuccinate, requiring GTP as an energy source. wikipedia.org Adenylosuccinate lyase then converts adenylosuccinate to AMP and fumarate. wikipedia.org Formycin B 5'-monophosphate, a metabolite of formycin B which is structurally related to formycin A, can compete with IMP for adenylosuccinate synthetase, leading to purine starvation. pnas.org This competitive interaction suggests that formycin A metabolites can modulate the activity of these enzymes, thereby affecting the balance of AMP and IMP pools.

The various inhibitory actions of formycin A and its metabolites on purine metabolic enzymes collectively lead to the depletion of intracellular purine nucleotide pools. Methylthio-formycin, a derivative related to formycin A, is a known inhibitor of phosphoribosyl pyrophosphate amidotransferase (PRAT) and IMP dehydrogenase (IMPDH), both crucial enzymes in purine nucleotide synthesis. mdpi.com This inhibition by methylthio-formycin is capable of depleting the pool of purine nucleotides, including guanosine (B1672433) triphosphate (GTP). mdpi.com The addition of ATP can nullify the inhibitory effect of methylthio-formycin on replication, further supporting the hypothesis that its mechanism involves nucleotide pool depletion. mdpi.com Studies on Leishmania donovani treated with formycin B (which metabolizes to formycin A 5'-triphosphate) showed a decrease in ATP and GTP pools, although the extent of depletion varied by species. pnas.org

Interactions with Other Nucleotide-Metabolizing Enzymes (e.g., Xanthine Oxidase)

Data Tables

Enzyme/Pathway AffectedMechanism of ActionImpact on Purine MetabolismRelevant Formycin A Metabolite
PRPP SynthesisInhibition of PRATReduces purine nucleotide synthesis initiationMethylthio-Formycin mdpi.com
Adenine Phosphoribosyltransferase (APRT)Interaction/Inhibition of Adenosine PhosphorylaseAffects adenosine salvage and AMP formationFormycin A acs.orgplos.org
Adenylosuccinate SynthetaseCompetitive inhibition with IMPModulates AMP synthesis from IMP, leading to purine starvationFormycin B 5'-monophosphate (metabolite of Formycin B, structurally related to Formycin A) pnas.org
Purine Nucleotide PoolsDepletion of GTP, ATPInhibits viral replication, general cytotoxicityMethylthio-Formycin mdpi.com, Formycin A 5'-triphosphate (metabolite of Formycin B) pnas.org
AMP NucleosidaseDirect inhibitionDisrupts AMP catabolismFormycin A frontiersin.org

Inhibition of 5′-Methylthioadenosine/S-adenosylhomocysteine (MTA/AdoHcy) Nucleosidase

Formycin A (FMA) acts as an inhibitor of 5′-methylthioadenosine/S-adenosylhomocysteine (MTA/AdoHcy) nucleosidase (EC 3.2.2.9) google.comsigmaaldrich.comscientificlabs.comnih.govigem.org. This enzyme plays a crucial role in several metabolic processes in microbes, including biological methylation, polyamine biosynthesis, and methionine recycling, making it a significant target for antimicrobial drug development nih.govigem.org. The MTA/AdoHcy nucleosidase catalyzes the irreversible hydrolysis of the N(9)-C(1′) bond of MTA or AdoHcy, yielding adenine and the corresponding thioribose nih.govigem.org.

Crystal structures of Escherichia coli MTA/AdoHcy nucleosidase complexed with Formycin A have been resolved, providing insights into the conformational changes necessary for substrate binding and catalysis google.comsigmaaldrich.comnih.gov. These structures have helped identify the residues involved in the active site's substrate binding and catalytic processes nih.gov. Formycin A is considered a transition state analog for this enzyme google.com. The inhibition of MTA/AdoHcy nucleosidase by Formycin A could lead to increased cellular levels of S-adenosylhomocysteine (AdoHcy), which is a potent feedback inhibitor of S-adenosylmethionine (AdoMet)-dependent methylation reactions google.comwikipedia.org.

Effects on Nucleic Acid Synthesis and Processing

Formycin A's biological effects are significantly linked to its interference with nucleic acid synthesis and processing, particularly after it undergoes cellular phosphorylation to its triphosphate form frontiersin.orgfrontiersin.orgpnas.org.

Formycin A is phosphorylated inside cells, typically to its 5′-monophosphate, and subsequently to its di- and triphosphate forms (Formycin A Triphosphate) frontiersin.orgpnas.org. Formycin A Triphosphate can then serve as a substrate for nucleic acid polymerases nih.gov. It is extensively incorporated into RNA frontiersin.orgpnas.orgcabidigitallibrary.org. This incorporation is considered a key molecular mechanism underlying its cytotoxic effects, for instance, against Leishmania parasites frontiersin.orgnih.govresearchgate.net.

Formycin A modulates the activity and fidelity of RNA polymerases nih.govnih.gov. Its incorporation into RNA can affect the transcription process.

Formycin A exhibits a surprising dual-coding behavior, functioning as a substitute for both adenine and cytosine during transcription, particularly for viral RNA polymerases nih.govnih.govresearchgate.net. All tested RNA polymerases (from bacteria, mitochondria, and viruses) incorporated Formycin A in place of adenine nih.govnih.govresearchgate.net. The ability of Formycin A to dual-code is suggested to be related to the interconversion of its canonical anti and alternative syn conformers nih.govnih.govresearchgate.net. Structurally distinct RNA polymerases show varying capacities to utilize these syn conformers during transcription nih.govnih.govresearchgate.net.

Formycin A has demonstrated antiviral properties, and its mechanism of action involves the inhibition of viral RNA synthesis ontosight.ai. It has shown activity against human immunodeficiency virus type 1 (HIV-1) by targeting reverse transcription and potentially viral RNA synthesis sigmaaldrich.comasm.org. Formycin A's ability to inhibit viral RNA synthesis makes it a potential candidate for treating viral infections ontosight.ai. For instance, methylthio-formycin (SMeFM), an adenosine analog related to formycin, inhibits influenza virus propagation, although its triphosphate form did not inhibit in vitro viral RNA synthesis directly, suggesting a different mechanism involving induced A-to-C transversion mutations in the viral genome RNA nih.govnih.gov. The anti-influenza A virus (IAV) activity of methylthio-formycin was comparable to that of Formycin A researchgate.net.

Formycin has been shown to interfere with the processing of transfer RNA (tRNA) precursors nih.gov. Studies using silk glands of silkworms (Bombyx mori) in organ culture revealed that Formycin preferentially inhibits the incorporation of uridine (B1682114) into low molecular weight RNA in the cytoplasm nih.gov. While the synthesis of 4.5S tRNA precursors was not affected by Formycin, its presence impacted the subsequent processing of these precursors nih.gov.

Structure Activity Relationship Studies and Rational Analog Design

Design and Synthesis of Formycin A Analogs for Research Purposes

The rational design of Formycin A analogs involves targeted chemical modifications to either the pyrazolopyrimidine base or the ribose sugar moiety. These alterations are instrumental in understanding the compound's mechanism of action and developing derivatives with enhanced or specific biological profiles.

One common modification is N-methylation . The synthesis of N-methylated analogs of Formycin A, such as N(1)-methylformycin A (m¹FA), N(2)-methylformycin A (m²FA), and N(6)-methylformycin A (m⁶FA), has been achieved using various methylating agents nih.gov. These modifications can alter the tautomeric equilibrium of the pyrazolopyrimidine ring system, which has been shown to be a critical factor in enzyme binding nih.gov. For instance, while Formycin A predominantly exists as the N(1)-H tautomer in solution, upon binding to E. coli purine (B94841) nucleoside phosphorylase (PNP), the proton shifts to the N(2) position nih.gov.

Another key area of modification has been the C-7 position of the pyrazolopyrimidine ring. A variety of substituents have been introduced at this position to probe its role in biological activity. For example, in a study aimed at developing anti-influenza virus drugs, over 40 novel Formycin A derivatives were synthesized with modifications to the base moiety nih.gov. It was found that modification of the C-7 position significantly contributed to the antiviral activity. Specifically, the introduction of heteroatoms in derivatives such as NHMe, SMe, and SeMe resulted in excellent anti-influenza virus activity nih.gov. The synthesis of these C-7 substituted analogs often involves the conversion of a 7-keto precursor (an analog of Formycin B) to a 7-thio derivative, which can then be aminated to yield the desired 7-amino analog (Formycin A analog) and its derivatives nih.gov.

Table 1: Examples of Modifications to the Pyrazolopyrimidine Base of Formycin A
Modification TypeSpecific AnalogKey Research FindingReference
N-methylationN(1)-methylformycin A (m¹FA)Exhibits negative cooperative binding to E. coli PNP. nih.gov
N-methylationN(6)-methylformycin A (m⁶FA)Binding to E. coli PNP shifts the amino-imino equilibrium. nih.gov
C-7 Substitution7-NHMe derivativeDemonstrated excellent anti-influenza virus activity. nih.gov
C-7 Substitution7-SMe derivativeShowed potent activity against the influenza virus. nih.gov
C-7 Substitution7-SeMe derivativeExhibited significant anti-influenza virus activity. nih.gov

The ribose moiety of Formycin A is crucial for its nucleoside identity and plays a significant role in its interaction with enzymes and its incorporation into nucleic acids. Modifications to the sugar portion can affect metabolic stability, substrate specificity, and biological activity.

A significant area of research has been the synthesis of deoxyribose analogs . The synthesis of 2'-deoxyformycin A and 3'-deoxyformycin A has been reported through a process involving the reaction of Formycin A with acetoxyisobutyryl bromide/chloride, followed by ammonolysis and reductive dehalogenation frontiersin.org. This procedure typically yields a mixture of the 2'- and 3'-deoxy isomers, with the 3'-isomer being the predominant product frontiersin.org. An improved synthesis of 2'-deoxyformycin A involves a multi-step sequence starting with 3',5'-cyclosilylation of Formycin A, followed by 2'-acylation, reduction, and desilylation rcsb.org. These deoxy analogs are important tools for studying enzymes involved in purine metabolism, as the absence of the hydroxyl group can drastically alter their substrate or inhibitor properties.

Another important class of sugar-modified analogs is the carbocyclic nucleosides . In these compounds, the furanose ring oxygen is replaced by a methylene group nih.gov. This modification confers metabolic stability against phosphorylases because it lacks the natural N-glycosidic bond that is susceptible to enzymatic cleavage nih.gov. The synthesis of carbocyclic Formycin A analogs combines the structural features of Formycin A with those of other biologically active carbocyclic nucleosides, aiming to create hybrid molecules with novel properties nih.gov.

Formycin A is a naturally occurring C-nucleoside , where the ribose sugar is connected to the pyrazolopyrimidine base via a stable C-C bond, unlike the more common and labile C-N bond found in canonical nucleosides nih.gov. This intrinsic property makes it resistant to enzymatic cleavage by nucleoside phosphorylases nih.gov. The development of other C-nucleoside analogs is a field of interest for creating metabolically robust therapeutic agents.

Interestingly, Formycin A and some of its analogs possess intrinsic fluorescent properties . This fluorescence can be exploited as a biophysical probe to study enzyme-ligand interactions in real-time without the need for external fluorescent labels nih.gov. For example, the interaction of Formycin A and its N-methylated analogs with E. coli purine nucleoside phosphorylase (PNP) leads to significant changes in their fluorescence emission nih.gov. Upon binding to the enzyme, there is a concomitant increase in the fluorescence of Formycin A and m⁶FA nih.gov. This phenomenon, known as fluorescence resonance energy transfer (FRET) when involving enzyme tryptophans, allows for the detailed study of binding stoichiometry and conformational changes upon complex formation nih.gov. The development of novel fluorescent nucleoside analogs (FNAs) is a broader field that aims to create probes for studying nucleic acid structure, dynamics, and function nih.govdigitellinc.com. While the synthesis of externally labeled fluorescent Formycin A derivatives is not widely reported, the inherent fluorescence of the core molecule and its analogs provides a powerful tool for biochemical research.

Correlation of Structural Modifications with Biochemical Activity

The synthesis of various Formycin A analogs allows for a systematic investigation of how specific structural features correlate with their biochemical activity. These studies are crucial for understanding the molecular basis of their biological effects and for the rational design of more potent and selective agents.

The interaction of Formycin A analogs with enzymes of the purine salvage pathway, such as purine nucleoside phosphorylase (PNP) and adenosine (B11128) deaminase (ADA), has been extensively studied.

Purine Nucleoside Phosphorylase (PNP): The binding of N-methylated Formycin A analogs to E. coli PNP has been characterized using fluorescence spectroscopy nih.gov. The dissociation constants (Kd) for these analogs reveal how methylation at different positions on the pyrazolopyrimidine ring affects binding affinity. For instance, in the presence of phosphate (B84403) (a co-substrate), m⁶FA binds to PNP with a Kd of 0.5 µM, which is two orders of magnitude tighter than in the absence of phosphate (Kd = 46 µM) nih.gov. This indicates a significant synergistic effect of phosphate on the binding of this analog. In contrast, the binding of Formycin A and m¹FA is less affected by the presence of phosphate nih.gov. These studies have also shown that for all these ligands, the binding stoichiometry is one ligand per native enzyme hexamer nih.gov. The biological properties of Formycin A have inspired the synthesis of analogs that exhibit picomolar affinity for human PNP frontiersin.org.

Adenosine Deaminase (ADA) and Adenosine Kinase (AK): Formycin A analogs also interact with other key enzymes in purine metabolism. For example, 2'-deoxyformycin A is a potent inhibitor of the in vitro growth of a murine T-cell lymphoma cell line, with its activity being significantly enhanced in the presence of an ADA inhibitor rcsb.org. This suggests that 2'-deoxyformycin A is susceptible to deamination by ADA. Furthermore, its biological activity is dependent on phosphorylation, likely catalyzed by adenosine kinase (AK), as it is inactive against cell lines lacking this enzyme rcsb.org. Formycin B, an analog of inosine (B1671953), has also been studied as an inhibitor of PNP, but its primary effect in cell culture has been attributed to mechanisms other than PNP inhibition, possibly involving its phosphorylation by adenosine kinase nih.gov.

Table 2: Binding Affinity of Formycin A Analogs to E. coli Purine Nucleoside Phosphorylase (PNP)
AnalogConditionDissociation Constant (Kd) in µMReference
Formycin A (FA)- Phosphate1.5 ± 0.2 nih.gov
+ Phosphate0.8 ± 0.1
N(1)-methylformycin A (m¹FA)- Phosphate15 ± 2 nih.gov
+ Phosphate12 ± 2
N(6)-methylformycin A (m⁶FA)- Phosphate46 ± 5 nih.gov
+ Phosphate0.5 ± 0.1

Once phosphorylated to their triphosphate forms, Formycin A and its analogs can act as substrates for polymerases and become incorporated into nucleic acids, thereby modulating their structure and function. The incorporation of Formycin A into RNA is thought to be a key mechanism of its cytotoxic effects against certain parasites frontiersin.org.

Studies on the processing of transfer RNA (tRNA) precursors have shown that Formycin A can be incorporated into 4.5S tRNA precursors researchgate.net. However, these Formycin A-containing precursors are not processed into mature 4S tRNA, suggesting that the presence of the analog leads to their degradation researchgate.net. This indicates that the structural alteration introduced by Formycin A is recognized by the cellular machinery, leading to an inhibition of tRNA maturation.

Spectroscopic and Structural Biology Approaches in SAR

Spectroscopic and structural biology techniques are indispensable tools in the field of medicinal chemistry for elucidating the structure-activity relationships (SAR) of drug candidates. These methods provide detailed insights at the atomic and molecular level, revealing how a ligand interacts with its biological target. For formycin A, a C-nucleoside antibiotic with significant biological activity, these approaches have been crucial in understanding its mechanism of action and in guiding the rational design of more potent and selective analogs. By examining the fluorescent properties, solving crystal structures of enzyme-ligand complexes, and analyzing conformational preferences through NMR, researchers have pieced together a comprehensive picture of formycin A's bioactivity.

Utilization of Fluorescent Properties for Enzyme-Ligand Studies

Formycin A possesses intrinsic fluorescent properties that have been effectively exploited to study its interactions with various enzymes, particularly those involved in purine metabolism. The fluorescence of formycin A is sensitive to its local environment, often exhibiting changes in quantum yield and emission wavelength upon binding to a protein's active site. This characteristic allows for real-time, quantitative analysis of enzyme-ligand binding events.

One of the primary enzymes studied using formycin A's fluorescence is purine nucleoside phosphorylase (PNP). Studies with E. coli PNP have shown that upon formation of the enzyme-formycin A complex, there is a significant quenching of the intrinsic fluorescence of the enzyme's tyrosine residues. nih.gov Concurrently, the fluorescence of formycin A itself is markedly increased. nih.gov This reciprocal change in fluorescence provides a robust signal for monitoring binding.

A key mechanism contributing to the quenching of enzyme fluorescence is Fluorescence Resonance Energy Transfer (FRET) from a protein's tyrosine residue (specifically Tyr160 in E. coli PNP) to the formycin A base. nih.gov The efficiency of this energy transfer can be used to probe the proximity and orientation of the ligand within the active site. The binding of formycin A and its analogs to E. coli PNP has been quantified using these fluorescent properties, yielding valuable data on their binding affinities.

The changes in fluorescence have also been instrumental in identifying the specific tautomeric form of formycin A that is recognized and bound by the enzyme. Upon binding to E. coli PNP, a shift in the tautomeric equilibrium of formycin A from the N(1)-H form, which is predominant in solution, to the N(2)-H form has been observed. nih.gov This enzyme-induced shift highlights the specific molecular recognition events that occur within the active site.

Table 1: Dissociation Constants (Kd) of Formycin A and Analogs with E. coli Purine Nucleoside Phosphorylase Determined by Fluorescence Spectroscopy

Compound Condition Dissociation Constant (Kd) in µM
Formycin A without Pi 5.9 ± 0.4 nih.gov
Formycin A with Pi 2.1 ± 0.3 nih.gov
N(6)-methylformycin A without Pi 46 ± 5 nih.gov
N(6)-methylformycin A with Pi 0.5 ± 0.1 nih.gov

X-ray Crystallography of Enzyme-Formycin A/Analog Complexes

X-ray crystallography provides a static, high-resolution snapshot of the three-dimensional arrangement of atoms within a molecule. For enzyme-ligand complexes, this technique is unparalleled in its ability to reveal the precise interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. Several crystallographic studies of formycin A and its phosphorylated derivative in complex with target enzymes have been pivotal in understanding their inhibitory mechanisms.

The crystal structure of formycin 5'-phosphate (FMP), a potent competitive inhibitor of AMP nucleosidase, has been determined to understand the basis for its high affinity. nih.gov The key structural features of FMP revealed by this study include the base existing in the N(7)-H tautomeric form and the glycosyl torsion angle being in the syn conformation. A significant finding was an intramolecular hydrogen bond between the N(3) of the base and a phosphate oxygen. nih.gov The syn conformation of FMP is markedly different from the anti conformation typically adopted by the natural substrate, AMP. The energy required to force AMP into the same syn conformation as FMP was calculated to be substantial, corresponding to a significant difference in binding energy, which aligns well with the observed tight binding of FMP to AMP nucleosidase. nih.gov

Furthermore, the crystal structure of the ternary complex of E. coli purine nucleoside phosphorylase with a formycin A derivative and phosphate has been solved. pdbj.org This structure revealed that the enzyme's active site can exist in both "open" and "closed" conformations, which relate to loose and tight ligand binding, respectively. pdbj.org In the tightly bound conformation, the side-chain of a conserved arginine residue (Arg217) moves into the active site, playing a crucial role in the proposed catalytic mechanism. pdbj.org This mechanism involves the protonation of the purine base at the N7 position by an aspartate residue (Asp204), a process triggered by the conformational change. pdbj.org More recent crystallographic work on this ternary complex has also identified unexpected, additional binding sites for the phosphate ion, where it is bridged to the nucleoside by water molecules rather than direct contact. nih.gov

Table 2: Key Structural Features of Formycin 5'-Phosphate from X-ray Crystallography

Structural Feature Observation
Tautomeric Form N(7)-H tautomer nih.gov
Intramolecular Hydrogen Bond N(3) of the base to a phosphate oxygen nih.gov
Glycosyl Torsion Angle syn conformation (-6.43°) nih.gov
Furanose Ring Pucker C(3')-endo nih.gov

NMR Spectroscopy for Tautomeric Preferences and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, providing information that is complementary to the solid-state data from X-ray crystallography. For formycin A, NMR studies have been crucial in determining its preferred tautomeric forms and conformational dynamics in aqueous environments, which are more representative of physiological conditions.

Analyses of the pH dependence of ¹³C chemical shifts and ¹³C-¹H coupling constants of formycin A in aqueous solution have been particularly informative. uri.edu These studies revealed two pKa values, 4.4 and 9.7, which correspond to protonation at the N4 position and ionization at the N1 position, respectively. uri.edu A key finding from this research is that at physiological pH, formycin A exists as a mixture of the N(1)-H and N(2)-H tautomers. The N(1)-H tautomer is the predominant species, accounting for over 94% of the population. uri.edu This contrasts with the observation from fluorescence and crystallographic studies that the N(2)-H or N(7)-H tautomers can be preferentially bound by enzymes, highlighting the role of the protein environment in stabilizing specific tautomeric forms. nih.govnih.gov

Proton NMR (¹H NMR) spectroscopy has also been used to establish the tautomeric preferences of the pyrazolopyrimidine ring of formycin in solution, with the major species being protonated at N7. frontiersin.org The conformational analysis of the ribose ring and the orientation of the C-glycosidic bond are also amenable to NMR investigation through the measurement of nuclear Overhauser effects (NOEs) and scalar coupling constants. These parameters provide insights into the spatial proximity of protons and the dihedral angles between them, respectively, allowing for the determination of the preferred sugar pucker and the rotational freedom around the C-C glycosidic bond. This information is vital for understanding how formycin A presents itself for recognition by its target enzymes.

Table 3: Tautomeric and Ionization Properties of Formycin A from ¹³C NMR Studies in Aqueous Solution

Parameter Value Corresponding Event
pKa1 4.4 Protonation at N4 uri.edu
pKa2 9.7 Ionization at N1 uri.edu
Predominant Tautomer (Physiological pH) N(1)-H (>94%) uri.edu

Applications of Formycin a As a Biochemical and Molecular Probe

Probing Enzyme Function and Kinetic Mechanisms

Formycin A and its derivatives are extensively utilized to elucidate the intricate functions and kinetic mechanisms of various enzymes, particularly those involved in nucleoside and nucleotide metabolism.

Studying Nucleoside- and Nucleotide-Binding Sites

As an adenosine (B11128) analog, Formycin A can effectively substitute for corresponding adenosine substrates in a wide array of enzyme reactions researchgate.net. This property allows researchers to probe the specificity and characteristics of nucleoside and nucleotide binding sites. For instance, Formycin A nucleotides have been shown to displace ATP from tight binding sites within mitochondrial ATPase, providing insights into the enzyme's nucleotide specificity nih.gov.

Detailed structural insights into enzyme-ligand interactions have been gained through studies involving Formycin A. The crystal structure of Escherichia coli AMP nucleosidase complexed with formycin 5'-phosphate reveals the precise contacts between the enzyme and the analog at its catalytic sites nih.gov. Furthermore, formycin 5'-phosphate has been identified as a potent transition state analogue for AMP nucleosidase, exhibiting a dissociation constant of 43 nM nih.govacs.orgnih.gov. This tight binding underscores its utility in characterizing enzymatic transition states and understanding catalytic mechanisms.

Studies on purine (B94841) nucleoside phosphorylase (PNP) from Escherichia coli have also leveraged Formycin A to understand nucleoside binding. These investigations have shown that nucleosides, including Formycin A, can adopt sterically strained conformations within the active sites of nucleoside phosphorylases, a feature critical to the mechanism of enzymatic catalysis researchgate.netmdpi.com.

Investigating Allosteric Regulation and Conformational Changes

In the context of Escherichia coli PNP, kinetic and ligand binding studies utilizing Formycin A have revealed strong negative cooperativity between subunits, which is a hallmark of allosteric interaction researchgate.net. Conformational changes between nonstandard and standard binding modes of nucleosides have been observed, indicating that Formycin A can help elucidate the sequence of nucleoside binding and the allosteric mechanisms that enhance the efficiency of enzymatic reactions in oligomeric enzymes researchgate.net.

Investigating Nucleic Acid Synthesis and Processing in Cellular Systems

Formycin A's ability to mimic natural nucleosides makes it an excellent probe for dissecting the complexities of nucleic acid synthesis and processing within cellular environments.

Tools for Studying RNA Polymerase Specificity and Fidelity

Formycin A interferes with RNA processing by mimicking adenosine, thereby disrupting protein synthesis in certain microorganisms biosynth.com. This property has been exploited to study the specificity and fidelity of RNA polymerases (RNAPs). Research has demonstrated that RNAPs from bacteria, mitochondria, and viruses readily incorporate formycin A in place of adenine (B156593) researchgate.netnih.gov.

A particularly notable finding is Formycin A's "dual-coding" behavior, where it can surprisingly function as a cytosine substitute, especially for viral RNAP researchgate.netnih.gov. This unique characteristic is attributed to its C-C glycosidic bond, which renders it resistant to cellular glycosylases and facilitates the interconversion between anti and syn conformers, a crucial aspect of its dual-coding abilities nih.govnih.gov. By examining the base pairings that lead to Formycin A incorporation, researchers gain new insights into the nucleobase selection processes and fidelity mechanisms employed by structurally diverse RNAPs nih.govnih.govresearchgate.net. For instance, T7 RNA polymerase can catalyze the incorporation of formycin triphosphate (FTP) into a growing RNA chain, albeit at a reduced rate compared to ATP, demonstrating the enzyme's tolerance for C-nucleotide transcription complexes ffame.org.

Analysis of tRNA Maturation and Degradation Pathways

Formycin, as an adenosine analog, has been employed to investigate RNA synthesis, specifically its impact on the processing of transfer RNA (tRNA) precursors. Studies using Bombyx mori silk glands showed that while the synthesis of 4.5S tRNA precursors was unaffected by formycin, the accumulation of mature 4S tRNA was significantly reduced nih.gov. Further, [14C]Formycin was incorporated into the 4.5S precursors but not into the mature 4S tRNA nih.gov. These findings suggest that the inhibition of tRNA synthesis by formycin is due to degradation mechanisms targeting formycin-containing 4.5S precursor RNAs and their failure to be processed into normal 4S tRNA nih.gov. This makes Formycin A a valuable probe for understanding the cellular quality control mechanisms governing tRNA maturation and degradation pathways, particularly how cells recognize and handle aberrant tRNA precursors nih.govescholarship.orgnih.govscispace.comfrontiersin.org.

Research into Purine Metabolism and Salvage Pathways

Formycin A plays a significant role in research concerning purine metabolism and salvage pathways. It is recognized as a potent inhibitor of adenosine-utilizing enzymes, such as bacterial purine nucleoside phosphorylase (PNP) and adenosine kinase, which are key components of the purine salvage pathway nih.govidrblab.net. Its interference with purine recycling pathways makes it a useful compound for studying these metabolic routes frontiersin.org.

Purine metabolism involves two main routes: de novo synthesis and salvage pathways fiveable.mescience.gov. Notably, many pathogenic protozoan parasites, unlike most mammalian cells, are unable to synthesize the purine ring de novo and rely entirely on salvage mechanisms for these essential nutrients oup.com. This dependence renders them vulnerable to inhibitors of the purine salvage pathways. Formycin A's cytotoxic effect on Leishmania species, for example, is attributed to the incorporation of its phosphorylated form into RNA, thereby impacting the purine metabolism in these parasites nih.govfrontiersin.org. Derivatives of Formycin A, such as formycin B, have also been investigated as potential inhibitors of purine nucleoside phosphorylase, further highlighting the compound's relevance in this field idrblab.net. The conversion of Formycin A into its mono-, di-, and triphosphate forms by soluble multienzyme systems in cells demonstrates its active participation and utility in tracing nucleotide metabolism pathways researchgate.net.

Studies on Parasitic and Viral Molecular Biology

Formycin A and its derivatives have been extensively studied for their impact on the molecular biology of various parasitic and viral pathogens, offering insights into their replication mechanisms and potential therapeutic targets.

Understanding Nucleotide Metabolism in Leishmania

Formycin A plays a crucial role in understanding nucleotide metabolism in Leishmania, a genus of parasitic protozoa responsible for leishmaniasis. Formycin B, a related compound, is a potent inhibitor of the growth of Leishmania promastigotes, including L. tropica, L. mexicana, L. braziliensis, and L. donovani nih.govcabidigitallibrary.org. Within these organisms, Formycin B is metabolized, first being converted to its 5'-monophosphate by a nucleoside phosphotransferase present in Leishmania nih.govpnas.org. Subsequently, this monophosphate is converted into cytotoxic adenosine nucleotide analogs of Formycin A, specifically Formycin A 5'-mono-, di-, and triphosphates, with Formycin A 5'-triphosphate (FoA-TP) being the predominant product nih.govpnas.org.

A key aspect of Formycin A's action in Leishmania is its extensive incorporation into the parasite's RNA nih.govpnas.orgfrontiersin.orgnih.gov. This incorporation, presumably via the triphosphate form, is considered a primary molecular mechanism underlying its ability to inhibit Leishmania growth nih.govcabidigitallibrary.orgfrontiersin.orgcapes.gov.br. The metabolic pathway of Formycin B in Leishmania has been found to be qualitatively similar to that of allopurinol (B61711) riboside, another antileishmanial compound, involving sequential action by adenylosuccinate synthetase and lyase to form corresponding adenosine nucleotide analogs nih.govcabidigitallibrary.orgpnas.org. However, quantitative differences and species selectivity suggest that these agents may have distinct spectra of activity as potential anti-leishmanial agents nih.govpnas.org. Resistance to Formycin B in Leishmania donovani has been linked to a defective transport system for the compound, although wild-type and mutant cells incorporate Formycin A into its nucleotides and RNA with equal efficiency nih.gov.

The purine salvage pathway is critical for Leishmania survival, as these parasites cannot synthesize purines de novo nih.gov. Enzymes such as adenosine deaminase (ADA) and adenosine kinase (AK) are involved in the interconversion of purines like adenosine to inosine (B1671953) and AMP, respectively nih.gov. Formycin A's interference with this essential nucleotide metabolism highlights its utility as a probe to dissect these pathways in parasitic organisms.

Exploring Antiviral Mechanisms against RNA Viruses

Formycin A and its analogs have demonstrated significant antiviral properties, particularly against RNA viruses, by interfering with crucial steps in their replication cycles. Formycin A exhibits antiviral activity against various RNA viruses, including influenza virus A1 and human immunodeficiency virus type 1 (HIV-1) nih.govsigmaaldrich.com. Its mechanism involves interfering with viral RNA synthesis ontosight.aiontosight.ai.

Methylthio-formycin (SMeFM), an adenosine analog related to Formycin A, has been identified as a potent inhibitor of influenza virus propagation, affecting both influenza A and B viruses nih.gov. SMeFM inhibits influenza virus replication and viral polymerase activity, notably causing A-to-C mutations without integrating into the viral genome nih.govresearchgate.netnih.gov. This analog is known to inhibit phosphoribosyl pyrophosphate amidotransferase (PRAT) and inosine monophosphate dehydrogenase (IMPDH), enzymes vital for de novo purine nucleotide synthesis nih.gov. By inhibiting these enzymes, methylthio-formycin depletes the cellular pool of purine nucleotides, thereby hindering virus replication nih.gov. The inhibitory effect of methylthio-formycin on replication can be nullified by the addition of ATP to the cellular environment, supporting the nucleotide pool depletion hypothesis nih.gov.

Beyond its direct effects on viral replication, Formycin A has been found to exhibit surprising dual-coding behavior with RNA polymerases (RNAPs) from bacteria, mitochondria, and viruses nih.govnih.gov. While all tested polymerases incorporated Formycin A in place of adenine, it also functioned as a cytosine substitute, particularly for viral RNAPs nih.govnih.gov. This dual-coding capability, linked to the interconversion of anti and syn conformers of Formycin A, provides new insights into the nucleobase selection processes employed by diverse RNAPs and may pave the way for advancements in antiviral therapies nih.govnih.gov. The C-C glycosidic bond in Formycin A makes it resistant to cellular glycosylases, contributing to its stability as a probe nih.gov.

Development of Fluorescent Biosensors and Diagnostic Tools

Formycin A's unique fluorescent properties make it a valuable compound in the development of fluorescent biosensors and diagnostic tools. Formycin triphosphate, a nucleotide analog of Formycin A, forms a complex with terbium (Tb-FTP) that exhibits distinct fluorescence properties due to the terbium ion ontosight.ai. Terbium is known for its ability to sensitize fluorescence when bound to appropriate ligands, making the Tb-FTP complex particularly useful for fluorescence-based assays ontosight.ai.

This complex has potential applications in detecting various enzymes, such as kinases, and in studying biochemical reactions ontosight.ai. Its unique properties make it a valuable tool in molecular biology and biochemistry for investigating the mechanisms of enzymatic reactions and the interactions between nucleotides and enzymes ontosight.ai. Furthermore, the Tb-FTP complex holds promise for utilization in molecular diagnostic assays, leveraging its fluorescent characteristics to detect specific biomolecules or activities ontosight.aigoogle.com. Formycin A's inherent fluorescence, a property not shared by its natural counterpart adenosine, allows for its direct detection and monitoring in biological systems without the need for additional labels, enhancing its utility as a probe google.com.

Compound Names and PubChem CIDs

Future Research Directions and Unresolved Questions in Formycin a Research

Deeper Elucidation of Remaining Biosynthetic Pathway Steps

While substantial progress has been made in identifying the biosynthetic gene cluster (BGC) for formycin in Streptomyces kaniharaensis and characterizing several enzymatic steps, certain aspects of the pathway remain to be fully elucidated nih.govfrontiersin.orgacs.org. For instance, although formycin B is recognized as a precursor to formycin A, and both lysine (B10760008) and glutamate (B1630785) contribute to the pyrazole (B372694) ring, the specific enzyme responsible for the oxidation of the pyrazolopyrimidine ring to yield oxoformycin B from formycin B 5′-monophosphate is yet to be identified frontiersin.orgfrontiersin.org. Furthermore, the initial steps involving the formation of the pyrazole ring and the C-glycosidic linkage require more detailed investigation nih.govnih.gov. Recent research indicates that enzymes such as ForJ, ForK, and ForL may form a hydrazine-generating system essential for pyrazole ring formation, and that ForJ/PyfG catalyze N-N bond formation utilizing D-glutamate nih.govnih.gov. The enzyme ForT, a β-ribofuranosyl-aminobenzene 5'-phosphate (β-RFA-P) synthase-like enzyme, has been identified as pivotal for C-glycosidic bond formation asm.orgrfi.ac.ukbiorxiv.org. Despite these advancements, the precise functions of all 24 open reading frames (ORFs) within the formycin BGC, particularly those lacking experimental validation like ForW and ForX, still need confirmation frontiersin.orgfrontiersin.org. Resolving these outstanding questions is crucial for expanding the biochemical repertoire of novel enzymatic reactions and for the targeted genome mining of related C-nucleoside antibiotics asm.orgbiorxiv.orgresearchgate.net.

Discovery of Novel Biological Targets and Mechanisms of Action

Although formycin A is known to inhibit enzymes involved in purine (B94841) metabolism, including AMP nucleosidase and purine nucleoside phosphorylase (PNP), and to disrupt RNA processing, there is a continuing need to identify additional biological targets and to refine the understanding of its mechanisms of action frontiersin.orgfrontiersin.orgbiosynth.com. For example, studies have demonstrated that formycin A can enhance insulin (B600854) release, but the exact mechanism underlying this insulinotropic effect remains unclear, with possibilities involving its conversion to formycin A 5′-triphosphate and its influence on Ca2+ dynamics and ATP content nih.gov. Future research could explore its interactions with other cellular pathways and regulatory networks beyond purine metabolism and nucleic acid synthesis. Identifying novel targets could lead to new therapeutic applications, especially given formycin A's reported antitumor, antiviral (including against HIV-1 and influenza virus A1), and anti-parasitic activities nih.govfrontiersin.orgbiosynth.comontosight.aimedchemexpress.comnih.gov. Investigations into its interactions with specific viral replication enzymes or cancer cell proliferation pathways could reveal more precise mechanisms ontosight.ai.

Advanced Design of Formycin A Analogs for Specific Biochemical Probes

The distinctive chemical structure of formycin A, particularly its C-glycosidic linkage and pyrazolopyrimidine base, positions it as an attractive scaffold for the rational design of novel analogs nih.govnih.gov. Research efforts are focused on synthesizing derivatives with improved potency, selectivity, and pharmacokinetic profiles. Analogs exhibiting picomolar affinity for human PNP have already been successfully synthesized, underscoring the potential for targeted inhibition frontiersin.orgfrontiersin.org. Future work will involve advanced chemical synthesis and synthetic biology strategies to generate designer formycin A derivatives with specific biochemical probe functionalities asm.orgrfi.ac.ukresearchgate.netauburn.eduauburn.edu. This includes structural modifications to both the base moiety and the sugar portion to enhance activity, as evidenced by derivatives with improved anti-influenza virus activity nih.gov. The re-engineering of enzymes like ForT to accommodate a broader range of substrates could facilitate the production of new C-nucleosides for antiviral drug development rfi.ac.uk. Furthermore, the synthesis of lipophilic derivatives, such as nucleolipids, has shown promising antitumor properties against glioblastoma cells, indicating a potential direction for developing compounds with enhanced cellular uptake and efficacy researchgate.netresearchgate.net.

Exploration of Formycin A in Emerging Areas of Cell and Molecular Biology

Formycin A's diverse biological activities suggest its potential utility in exploring emerging areas within cell and molecular biology. Its capacity to interfere with nucleic acid synthesis and purine metabolism positions it as a valuable tool for investigating these fundamental cellular processes biosynth.com. For instance, it could be employed to study mechanisms of microbial resistance or to develop novel antimicrobial strategies biosynth.com. Given the renewed interest in C-nucleosides following the clinical success of remdesivir, formycin A could serve as a lead compound for the development of new antiviral agents against emerging pathogens frontiersin.orgrfi.ac.uk. Its observed effects on insulin release also open avenues for research into metabolic disorders nih.gov. Additionally, its cytotoxic effects on parasites like Leishmania suggest its application in studying parasitic metabolism and drug resistance mechanisms nih.govfrontiersin.org.

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To achieve a comprehensive understanding of formycin A's biological effects, the integration of multi-omics approaches is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to uncover the intricate regulatory networks and molecular mechanisms at play researchgate.netfrontiersin.orgnih.govmdpi.comnih.gov. For example, transcriptomic analysis can identify genes whose expression is modulated by formycin A, while proteomic studies can pinpoint affected proteins and their post-translational modifications researchgate.netnih.govmdpi.comresearchgate.net. Metabolomics provides a snapshot of the metabolic changes induced by formycin A, offering insights into its impact on cellular metabolism and aiding in the identification of potential biomarkers or drug targets researchgate.netfrontiersin.orgmdpi.comgla.ac.uk. By integrating these diverse datasets, researchers can construct a more holistic picture of how formycin A interacts with biological systems, leading to a deeper understanding of its therapeutic potential and limitations frontiersin.orgnih.gov. This integrated approach can also be applied to study the biosynthesis of formycin A itself, as multi-omics analysis has been successfully utilized to explore regulatory mechanisms in the biosynthesis of other compounds researchgate.net.

Q & A

Q. What methodological approaches are recommended for quantifying formycin A uptake in bacterial cells?

Cellular uptake of formycin A can be quantified using UV absorption and LC–MS detection. UV absorption leverages its spectral shift (maximum at 294 nm) relative to the F12 medium (peak at ~220 nm). To correct for background noise (e.g., nutrient uptake by H. pylori), control samples without formycin A are subtracted from experimental data using Eq. (1) . LC–MS provides higher precision (error ~3% vs. UV’s ~10%) but requires advanced instrumentation. For low concentrations (e.g., 35 µM), LC–MS is preferred, while UV suffices for higher concentrations (350 µM) .

Q. How does formycin A inhibit bacterial enzymes, and what experimental models validate this?

Formycin A competitively inhibits purine nucleoside phosphorylase (PNP) in H. pylori by mimicking adenosine. Kinetic assays with variable substrate concentrations (e.g., m7Gua) and inhibitor doses (5–16 µM) confirm competitive inhibition via Lineweaver-Burk plots. Formycin B shows stronger inhibition (K₁ = 0.96 µM) than formycin A, attributed to structural differences in the ribose moiety .

Q. What are the key challenges in detecting formycin A in cellular uptake experiments?

Overlap between formycin A’s UV spectrum (294 nm) and F12 medium components necessitates background subtraction. Additionally, bacterial metabolic byproducts or nutrient absorption can confound results. Including controls incubated at 4°C (to halt active transport) and 37°C isolates temperature-dependent uptake .

Advanced Research Questions

Q. How can researchers resolve discrepancies in formycin A uptake data across detection methods?

Discrepancies between UV and LC–MS data (e.g., 29.5 µM vs. 15.9 µM uptake at 350 µM) arise from methodological limitations. UV’s higher error (~10%) stems from spectral overlap, while LC–MS’s sensitivity depends on ionization efficiency. Cross-validation using both methods and partitioning coefficient analysis (log P = −1.90 for formycin A) clarifies passive vs. active transport mechanisms .

Q. What genetic evidence supports the biosynthesis pathway of formycin A in Streptomyces kaniharaensis?

Genome sequencing of S. kaniharaensis revealed a secondary for gene cluster with ~50% similarity to primary pur genes (e.g., purA, purB). Gene deletion studies (ΔforC, ΔforH) abolished formycin A production, confirming their role in biosynthesis. Isotopic labeling traced the pyrazolopyrimidine core to L-lysine and L-glutamate, diverging from adenosine’s imidazole synthesis .

Q. How should researchers design experiments to study formycin A’s resistance mechanisms in eukaryotic cells?

Resistance studies in CHO cells involve selecting mutants under formycin A pressure (10⁻³–10⁻⁴ frequency). Survival curves (Fig. 2) and comparative LC–MS uptake assays (e.g., ΔforL mutants) identify metabolic bypass pathways. Co-administration with deaminase inhibitors (e.g., EHNA) isolates phosphorylation-dependent resistance .

Q. What statistical frameworks are optimal for analyzing formycin A’s inhibitory effects in multi-variable assays?

Use Student’s t-tests to compare means (e.g., uptake at 4°C vs. 37°C) and ANOVA for multi-dose inhibition curves. Global fitting of competitive inhibition models (e.g., K₁, Kₘ, Vmax) in software like GraphPad Prism ensures robust parameter estimation .

Methodological Best Practices

How to structure a research question on formycin A’s biosynthesis using the PICOT framework?

  • Population : S. kaniharaensis SF-557.
  • Intervention : Gene knockout (e.g., ΔforC).
  • Comparison : Wild-type vs. mutant strains.
  • Outcome : Formycin A yield (HPLC quantification).
  • Time : Post-fermentation (72–120 h). This framework ensures alignment with hypotheses on enzyme function .

Q. What criteria (FINER) should guide formycin A research questions?

  • Feasible : Access to LC–MS and mutant strains.
  • Interesting : Novelty in antibiotic resistance mechanisms.
  • Novel : Underexplored biosynthesis pathways.
  • Ethical : Compliance with microbial research guidelines.
  • Relevant : Addressing gaps in nucleoside antibiotic design .

Data Presentation Guidelines

Q. How to present raw and processed formycin A data in manuscripts?

Include processed data (e.g., inhibition curves, uptake rates) in the main text. Raw UV/LC–MS spectra belong in appendices. Tables should highlight key parameters (e.g., ε = 7100 M⁻¹cm⁻¹ at 305 nm) with SEM values. Avoid duplicating figures in text .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.